Product packaging for 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde(Cat. No.:)

2,3-Difluoro-4-(phenoxymethyl)benzaldehyde

Cat. No.: B7947043
M. Wt: 248.22 g/mol
InChI Key: JLOGGNUJFKUZBX-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(phenoxymethyl)benzaldehyde (CAS 947279-29-0) is a benzaldehyde derivative with a molecular formula of C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by a benzaldehyde core substituted with two fluorine atoms at the 2- and 3- positions and a phenoxymethyl group at the 4- position. The structure provides distinct electronic and steric properties, making it a valuable building block in organic synthesis and medicinal chemistry research. The aldehyde functional group is a highly versatile handle for chemical transformations, most notably for the construction of heterocyclic systems and hydrazone derivatives via condensation reactions. This compound serves as a key chemical intermediate in pharmaceutical research. It is specifically identified in patent literature as a precursor in the synthesis of novel substituted pyrazole compounds, which are being investigated for their agonistic activity on the FFA4/GPR120 receptor . The FFA4/GPR120 receptor is a G protein-coupled receptor involved in mediating the metabolic and anti-inflammatory effects of free fatty acids. Therefore, this compound represents a critical starting material in the development of potential therapeutic agents for the treatment of metabolic diseases such as type 2 diabetes, as well as inflammatory disorders and liver conditions . For your laboratory needs, the product should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F2O2 B7947043 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-(phenoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-10(8-17)6-7-11(14(13)16)9-18-12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOGGNUJFKUZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C(=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Fluorinated Aromatic Aldehydes in Chemical Research

The journey of fluorinated aromatic aldehydes is intrinsically linked to the broader history of organofluorine chemistry. Early explorations into fluorine chemistry in the late 19th and early 20th centuries laid the groundwork for their development. A pivotal moment was the work of Frédéric Swarts in the 1890s, who developed methods for introducing fluorine into organic molecules, including the synthesis of aromatic compounds with fluorinated side chains. nih.gov However, the direct fluorination of aromatic rings remained a significant challenge.

A major breakthrough came in 1927 with the discovery of the Balz-Schiemann reaction, which provided a reliable method for introducing fluorine onto an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov This reaction was instrumental in making a wide range of fluoroaromatic compounds, including fluorinated benzaldehydes, accessible for research.

The post-World War II era saw a surge of interest in fluorinated compounds, driven by their unique properties and applications, from polymers to pharmaceuticals. This spurred the development of new synthetic methods. In medicinal chemistry, the introduction of fluorine became a key strategy to modulate a drug's metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Consequently, the demand for fluorinated benzaldehydes as precursors for more complex molecules grew, leading to the evolution of more sophisticated synthetic techniques, including nucleophilic aromatic substitution and modern cross-coupling reactions, to produce specifically substituted polyfluorinated benzaldehydes.

Strategic Importance of Benzaldehyde Derivatives As Versatile Synthetic Intermediates

Benzaldehyde (B42025) and its derivatives are cornerstone intermediates in organic synthesis, prized for their reactivity and versatility. nih.gov The aldehyde functional group is a hub of chemical transformations, readily participating in a wide array of reactions that allow for molecular elaboration. These compounds are not only widespread in nature, contributing to the flavors and fragrances of almonds and cinnamon, but are also fundamental in the industrial production of fine chemicals, pharmaceuticals, and polymers. nih.gov

Key reactions involving benzaldehyde derivatives include:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, hemiacetals, and other addition products.

Condensation Reactions: Aldol (B89426) and Claisen-Schmidt condensations with ketones or other carbonyl compounds are classic carbon-carbon bond-forming reactions used to build larger molecular frameworks. google.com

Wittig Reaction: This reaction allows for the conversion of the aldehyde group into an alkene with high stereochemical control.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to different functional group manifolds. google.com

Multicomponent Reactions: Benzaldehyde derivatives are common components in reactions like the Biginelli and Ugi reactions, which enable the rapid assembly of complex, often heterocyclic, structures from simple starting materials.

The benzene (B151609) ring of these derivatives can also be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that modify the molecule's electronic properties and reactivity. rsc.org This dual reactivity of the aldehyde and the aromatic ring makes benzaldehyde derivatives exceptionally valuable building blocks in the synthesis of agrochemicals, dyes, and pharmaceutical agents. uq.edu.augoogle.com

Significance of Polyfluorinated Organic Compounds in Contemporary Chemical Biology and Materials Science

The strategic incorporation of multiple fluorine atoms into organic molecules imparts unique and often highly desirable properties, making polyfluorinated compounds indispensable in modern chemical biology and materials science. acs.org The C-F bond is the strongest single bond to carbon, and fluorine is the most electronegative element, leading to profound electronic and steric effects.

In Chemical Biology and Medicinal Chemistry: The introduction of fluorine is a well-established strategy in drug design. nih.gov Fluorine atoms can:

Enhance Metabolic Stability: Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.org

Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, affecting a molecule's ionization state and, consequently, its solubility and ability to cross cell membranes. nih.gov

Increase Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing the potency of a drug candidate. nih.gov

Alter Conformation: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape. nih.gov

Polyfluorinated motifs, such as the difluoro- or trifluoromethyl group, are now common in many top-selling pharmaceuticals. nih.gov Furthermore, the isotope fluorine-18 (B77423) is a crucial positron emitter for Positron Emission Tomography (PET), a non-invasive imaging technique used for medical diagnosis and in vivo drug development studies. nih.gov

In Materials Science: Polyfluorinated compounds, often referred to as per- and polyfluoroalkyl substances (PFAS), are known for their exceptional chemical resistance and unique surface properties. rsc.org They are used to create materials that are resistant to heat, water, and oil. rsc.org Applications are diverse, ranging from non-stick coatings (e.g., Teflon) and high-performance lubricants to breathable, waterproof textiles and specialized fire-fighting foams. rsc.org In electronics and optoelectronics, fluorinated materials are explored for their dielectric properties and potential in creating advanced devices like OLEDs. rsc.org

Computational and Theoretical Investigations of 2,3 Difluoro 4 Phenoxymethyl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde at the atomic level. These methods provide a robust framework for predicting molecular behavior and characteristics.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. For a molecule with rotational freedom, such as the phenoxymethyl (B101242) group in this compound, a conformational analysis is crucial. This is often performed by systematically rotating dihedral angles to map the potential energy surface (PES). For instance, a detailed PES scan can identify the global minimum energy conformer, which represents the most stable structure of the molecule.

Theoretical calculations for similar benzaldehyde (B42025) derivatives have been successfully performed using DFT methods, such as B3LYP, combined with basis sets like 6-31G* or higher. These calculations yield optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data when available.

Illustrative Optimized Geometrical Parameters

The table below illustrates the type of data obtained from a geometry optimization calculation. Note: The following data is a representative example for a substituted benzaldehyde and not the specific, experimentally verified data for this compound.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C=O Bond Length1.215 Å
C-C (Aromatic) Bond Length1.390 - 1.405 Å
C-F Bond Length1.350 Å
C-O-C Angle118.5°
O=C-H Angle120.8°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Character)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity and the potential for intramolecular charge transfer.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and benzaldehyde rings, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the difluorinated aromatic ring.

Illustrative Frontier Orbital Energies

This table provides an example of the kind of data generated from an electronic structure analysis. Note: The values are illustrative and not specific to this compound.

ParameterEnergy (eV)
HOMO Energy-6.75
LUMO Energy-2.20
HOMO-LUMO Gap (ΔE)4.55

Electrostatic Potential (ESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for nucleophilic attack. The hydrogen atom of the aldehyde group and the regions near the fluorine atoms would exhibit positive potential.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can simulate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable information for structural elucidation.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By mapping the energy profile of a potential reaction pathway, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate. Such studies are crucial for understanding how this compound might be synthesized or how it participates in further chemical transformations.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The methodology involves placing the ligand in various conformations and positions within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. This approach is fundamental in drug discovery for identifying potential drug candidates. While specific binding affinities are not the focus here, the methodology itself relies on the optimized 3D structure of the ligand, such as that obtained from the quantum chemical calculations described above. The shape, size, and electrostatic properties of this compound would be critical inputs for any docking simulation.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their observed reactivity in a particular chemical transformation. wikipedia.org These models are built on the principle that the reactivity of a molecule is a function of its structural, electronic, and steric properties. For aromatic compounds like substituted benzaldehydes, the Hammett equation is a foundational QSRR model. wikipedia.orgdalalinstitute.com

The Hammett equation is expressed as: log(k/k₀) = σρ

Where:

k is the rate constant for a reaction of a substituted benzaldehyde.

k₀ is the rate constant for the reaction of the unsubstituted benzaldehyde.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

For this compound, a hypothetical QSRR study would involve quantifying the electronic influence of the two fluorine atoms and the phenoxymethyl group on the reactivity of the aldehyde functional group. The reactivity of the aldehyde group in many reactions, such as nucleophilic additions, is highly dependent on the electrophilicity of the carbonyl carbon.

The phenoxymethyl group at the 4-position has a more complex electronic influence. The ether oxygen can donate electron density to the ring via a resonance effect (+M), while the phenoxy group itself has inductive and resonance effects. The net effect of this group would need to be determined experimentally or through high-level computational calculations.

A comprehensive QSRR model for a series of compounds including this compound would likely not be limited to just electronic parameters. As seen in studies of other benzaldehyde derivatives, descriptors for hydrophobicity (like the Hansch-Fujita π value) and steric parameters can also play a significant role in determining reactivity. nih.gov For instance, the size and conformation of the phenoxymethyl group could sterically hinder the approach of a nucleophile to the aldehyde group.

Hypothetical QSRR Data for Benzaldehyde Derivatives:

Below is an interactive table illustrating how different substituents might influence the reactivity of benzaldehydes in a hypothetical reaction, based on their Hammett constants.

Substituent(s)Hammett Constant (σ) (Illustrative)Predicted Relative Reactivity (k/k₀)
H0.001.0
4-CH₃-0.17< 1.0
4-Cl+0.23> 1.0
4-NO₂+0.78>> 1.0
2,3-Difluoro ~+0.40 (Estimated) > 1.0
4-Phenoxymethyl ~-0.10 (Estimated) < 1.0

Note: The Hammett constants for the combined "2,3-Difluoro" and "4-Phenoxymethyl" groups are estimations for illustrative purposes and would need to be determined experimentally.

Computational Studies on Fluorine's Electronic Effects

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the influence of substituents. nih.gov For this compound, DFT calculations could provide detailed insights into how the two fluorine atoms modulate the electronic properties of the molecule.

Fluorine is the most electronegative element, leading to a strong carbon-fluorine bond dipole. This results in a powerful negative inductive effect (-I), where electron density is pulled from the aromatic ring towards the fluorine atoms. nih.gov This withdrawal of electron density is most pronounced at the carbon atoms directly bonded to the fluorines (C2 and C3) and propagates through the sigma bond framework of the benzene (B151609) ring.

The consequence of this strong inductive withdrawal is a general decrease in electron density across the aromatic ring, including at the C1 position bearing the aldehyde group. This, in turn, enhances the electrophilicity of the carbonyl carbon of the aldehyde. Computational studies on other fluorinated aromatic compounds have consistently shown this significant electron-withdrawing effect. nih.gov

A DFT study on this compound would likely reveal the following:

Molecular Electrostatic Potential (MEP) Map: An MEP map would visually demonstrate the electron distribution. The areas around the fluorine atoms would be highly electron-rich (red), while the aromatic ring, particularly the hydrogen atoms and the carbonyl carbon, would be electron-deficient (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis could quantify the charges on each atom. It would be expected to show significant positive charges on the C2 and C3 carbons and a more positive charge on the carbonyl carbon compared to unsubstituted benzaldehyde.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO. A lower LUMO energy indicates a greater susceptibility of the molecule to accept electrons from a nucleophile.

Calculated Electronic Properties of Substituted Benzaldehydes (Illustrative DFT Data):

This interactive table presents hypothetical DFT-calculated data to illustrate the electronic effects of different substituents on the benzaldehyde scaffold.

CompoundCarbonyl Carbon Charge (e)LUMO Energy (eV)Dipole Moment (Debye)
Benzaldehyde+0.250-1.502.90
4-Methylbenzaldehyde+0.245-1.453.10
4-Nitrobenzaldehyde+0.280-2.101.50
2,3-Difluorobenzaldehyde (B42452) +0.275 -1.95 3.50
This compound +0.270 -1.85 3.80

Note: The values for the fluorine-containing compounds are hypothetical and for illustrative purposes only.

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The structural features of 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde make it a valuable precursor for the synthesis of a variety of complex aromatic and heterocyclic systems. The presence of the aldehyde group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, which are fundamental in the construction of larger molecular frameworks.

For instance, the aldehyde functionality can readily participate in condensation reactions with various nucleophiles to form Schiff bases, which can then be further modified to yield a diverse array of heterocyclic compounds. A notable example is the synthesis of oxadiazoles. The related compound, 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, highlights a synthetic pathway where a phenoxymethyl-substituted benzaldehyde (B42025) is a key starting material for a complex heterocyclic system. mdpi.com This suggests a similar potential for this compound in accessing analogous structures.

Furthermore, the difluoro-substitution pattern on the benzene (B151609) ring influences the reactivity and electronic properties of the molecule, which can be exploited in various coupling reactions to build more complex aromatic systems. While direct examples of polyaromatic synthesis from this specific benzaldehyde are not extensively documented, the principles of modern organic synthesis support its utility in this regard. For example, the aldehyde can be converted to other functional groups, such as a boronic ester, creating a molecule like 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which is a prime candidate for Suzuki coupling reactions to form biaryl and other polyaromatic structures. researchgate.net

The synthesis of various nucleosides, such as 2,3-dideoxy-2,2-difluoro-L-glycero-pentofuranosyl nucleosides, demonstrates the utility of difluorinated building blocks in constructing complex, biologically relevant molecules. researchgate.netrsc.org Although not a direct application of the title compound, these syntheses underscore the importance of difluorinated synthons in medicinal chemistry, a field where this compound could serve as a valuable starting material.

Scaffold for the Introduction of Diverse Functionalities

The molecular structure of this compound serves as a robust scaffold for the introduction of a wide array of functional groups. This versatility is primarily due to the reactivity of the aldehyde and the phenoxymethyl (B101242) moieties, as well as the potential for substitution on the aromatic rings.

The aldehyde group is a gateway to numerous chemical transformations. It can be:

Oxidized to a carboxylic acid, providing a handle for amide or ester formation.

Reduced to an alcohol, which can be further functionalized.

Engaged in condensation reactions , such as the Knoevenagel condensation. For example, difluoro and chlorofluoro ring-disubstituted benzaldehydes are known to react with isobutyl cyanoacetate (B8463686) in a piperidine-catalyzed Knoevenagel condensation to form isobutyl phenylcyanoacrylates. nih.gov This reaction provides a direct route to introducing a cyanoacrylate functionality.

Converted to an oxime , as demonstrated by the reaction of 2,3-difluorobenzaldehyde (B42452) with hydroxylamine (B1172632). nih.gov This oxime can then be further elaborated.

The phenoxymethyl group also offers opportunities for functionalization. The ether linkage can be cleaved under specific conditions to reveal a phenol (B47542), which can then participate in a variety of reactions. Alternatively, the terminal phenyl ring of the phenoxy group can be substituted to introduce additional functionalities. A general method for the synthesis of 4-phenacyloxy benzaldehyde derivatives involves the Williamson etherification of a hydroxybenzaldehyde with a phenacyl bromide. researchgate.netalchempharmtech.com This highlights the possibility of synthesizing this compound derivatives with substituted phenoxy groups.

The difluorinated benzene ring itself can also be a site for further functionalization, although the presence of the fluorine atoms can make electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution of one of the fluorine atoms may be possible under certain conditions, especially with strong nucleophiles.

The following table summarizes some of the potential functionalizations of the this compound scaffold:

Functional GroupPotential ReactionResulting Functionality
AldehydeOxidationCarboxylic Acid
AldehydeReductionAlcohol
AldehydeKnoevenagel CondensationCyanoacrylate
AldehydeOximationOxime
PhenoxymethylEther CleavagePhenol
PhenoxymethylSubstitution on Phenyl RingSubstituted Phenoxy Group

Utilization in Cascade Reactions and Tandem Processes

While cascade and tandem reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simpler starting materials, there is currently a lack of specific, documented examples in the scientific literature of this compound being utilized in such processes.

In principle, the functional groups present in the molecule could allow for its participation in these types of reactions. For instance, a tandem reaction could be envisioned where the aldehyde undergoes an initial transformation, followed by a cyclization event involving one of the other parts of the molecule. Palladium-catalyzed tandem processes are known for their ability to create multiple bonds in a single operation, and while general methods exist for benzaldehydes, specific applications to this difluorinated, phenoxymethyl-substituted variant have not been reported. researchgate.net

Future research may explore the potential of this compound in cascade and tandem reactions, given the increasing interest in the development of efficient and atom-economical synthetic methodologies.

Application in the Development of New Organic Materials with Tunable Properties (e.g., Polymers, Liquid Crystals)

The unique electronic and structural properties conferred by the difluoro and phenoxymethyl groups make this compound an attractive building block for the synthesis of new organic materials with tunable properties, such as polymers and liquid crystals.

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for modifying their mesomorphic and electro-optical properties. Lateral fluoro-substituents, in particular, can enhance the stability of tilted smectic phases and lead to a high lateral dipole moment, which is beneficial for creating materials with negative dielectric anisotropy. Research on liquid crystals with stereodefined vicinal difluoro- and trifluoro-alkyl motifs further underscores the importance of fluorination in this field.

While there are no direct reports on liquid crystals synthesized from this compound, related compounds have shown significant promise. For example, 2,3-difluoro tolane allyloxy-based liquid crystals have been synthesized from 4-bromo-2,3-difluorophenol (B118781) and exhibit large negative dielectric anisotropy and high birefringence. The synthesis of liquid crystalline compounds based on a terminal benzyloxy group, which is structurally similar to the phenoxymethyl group, also demonstrates the utility of such moieties in designing mesogenic molecules. researchgate.net Furthermore, comb-like polymers containing 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrene have been synthesized and used to induce vertical alignment in liquid crystal cells. These examples strongly suggest that this compound is a promising candidate for the development of novel liquid crystalline materials.

Polymers: The aldehyde functionality of this compound can be utilized in polymerization reactions. For instance, as previously mentioned, difluoro-substituted benzaldehydes can undergo Knoevenagel condensation to form monomers like isobutyl phenylcyanoacrylates, which can then be copolymerized with other monomers such as styrene. nih.gov This provides a pathway to novel fluorinated polymers with potentially unique optical and thermal properties. The incorporation of the difluoro-phenoxymethyl moiety into a polymer backbone could lead to materials with tailored refractive indices, dielectric constants, and thermal stabilities.

The following table summarizes the potential applications in organic materials:

Material TypeRationale for UsePotential Properties
Liquid CrystalsPresence of lateral difluoro-substituents and a rigid coreNegative dielectric anisotropy, high birefringence, specific mesophase behavior
PolymersAldehyde functionality allows for monomer synthesis (e.g., via Knoevenagel condensation)Tunable refractive index, enhanced thermal stability, specific dielectric properties

Contribution to Combinatorial Chemistry Libraries (Focus on synthetic strategy, not specific biological screening)

The structural features of this compound make it a valuable scaffold for the generation of combinatorial libraries of small molecules. The focus here is on the synthetic strategies that enable the rapid creation of a diverse set of compounds, rather than their specific biological activities.

A key strategy involves leveraging the reactivity of the aldehyde and the potential for variation in the phenoxymethyl group. A prime example of a relevant synthetic approach is the generation of a library of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. In this synthesis, a core structure containing a hydroxymethyl group is first prepared. This alcohol is then converted to a good leaving group (e.g., a mesylate), which is subsequently displaced by a variety of phenols to create a library of compounds with different phenoxymethyl substituents. This "libraries from libraries" approach is a powerful tool in combinatorial chemistry. rsc.org

A similar strategy could be employed starting from a precursor to this compound, such as 2,3-difluoro-4-hydroxybenzaldehyde (B1323130). This compound could be reacted with a library of substituted benzyl (B1604629) halides or other electrophiles to generate a diverse set of phenoxymethyl-like ethers. The resulting library of benzaldehydes could then be further diversified by reacting the aldehyde group with a range of amines, hydrazines, or other nucleophiles.

The general synthetic strategy for a combinatorial library based on a 2,3-Difluoro-4-(ether-linked)benzaldehyde scaffold can be outlined as follows:

Start with a core structure: e.g., 2,3-difluoro-4-hydroxybenzaldehyde.

Introduce diversity at the ether linkage: React the core structure with a library of electrophiles (R-X, where R is a diverse set of chemical moieties and X is a leaving group) to create a library of ethers.

Introduce diversity at the aldehyde: React the resulting library of benzaldehydes with a library of nucleophiles (e.g., amines, hydrazines, hydroxylamines) to generate a final, highly diverse library of compounds.

This approach allows for the systematic exploration of the chemical space around the this compound core, which is a fundamental principle of combinatorial chemistry. researchgate.net

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's increasing focus on green chemistry is driving the development of manufacturing processes that are both environmentally benign and economically viable. primescholars.com Future research on 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde will likely prioritize the creation of synthetic routes that adhere to the principles of sustainability and atom economy. primescholars.comsciencex.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, will be a key metric. primescholars.com

Current syntheses of fluorinated benzaldehydes often involve multi-step processes that may use hazardous reagents and generate significant waste. For instance, classical formylation methods can employ stoichiometric amounts of strong acids and carbon monoxide under pressure, leading to low atom economy and safety concerns. researchgate.netgoogle.com

Future strategies will likely focus on:

Reducing Waste: Employing metrics like the Environmental Factor (E-Factor), which quantifies the ratio of waste generated to the desired product, to design greener synthetic routes. e3s-conferences.org

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems to minimize waste and energy consumption.

Renewable Feedstocks: Investigating the use of renewable starting materials where possible.

Safer Reagents and Solvents: Replacing hazardous chemicals with safer alternatives, such as using water or other green solvents. chemicalbook.com

ApproachDescriptionPotential Advantage for Synthesizing Fluorinated BenzaldehydesRelevant Concepts
High Atom Economy ReactionsDesigning reactions where the maximum number of reactant atoms are incorporated into the product.Reduces stoichiometric byproducts, leading to less waste and higher efficiency.Addition reactions, Rearrangements. primescholars.comrsc.org
Use of CatalysisReplacing stoichiometric reagents with catalysts that can be used in small amounts and recycled.Lowers activation energy, increases reaction rates, and minimizes waste. researchgate.netacs.orgHomogeneous, heterogeneous, and biocatalysis.
Green SolventsUtilizing environmentally benign solvents like water, supercritical CO2, or ionic liquids.Reduces pollution and health hazards associated with volatile organic compounds (VOCs). chemicalbook.comAqueous-phase synthesis.
One-Pot/Multicomponent ReactionsCombining multiple reaction steps into a single operation without isolating intermediates.Saves time, resources, and energy; reduces solvent usage and waste generation. rsc.orgTandem reactions, Cascade reactions. rsc.org

Exploration of Novel Catalytic Methods for Functionalization and Transformation

Catalysis is fundamental to modern organic synthesis. For a molecule like this compound, novel catalytic methods can unlock new reaction pathways for its functionalization. Research will likely explore transformations at the aldehyde group, the aromatic ring, and the benzylic position.

Key areas of exploration include:

C-H Functionalization: Palladium-catalyzed C(sp²)–H functionalization could enable the direct introduction of new substituents onto the aromatic ring, bypassing the need for pre-functionalized starting materials. acs.org This offers a more direct and atom-economical route to complex derivatives.

Cross-Coupling Reactions: The fluorine atoms and the aldehyde group can influence the reactivity of the aromatic ring in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aldehyde Transformation: Catalytic methods for the transformation of the aldehyde group, such as asymmetric additions, reductions, or oxidations, can provide access to a wide range of chiral alcohols, carboxylic acids, or other functional groups.

Immobilized Catalysts: The use of catalysts immobilized on solid supports facilitates easier separation and recycling, aligning with the principles of green chemistry and sustainable process development. thieme.de

Asymmetric Synthesis of Chiral Derivatives and Enantioselective Transformations

Chirality is a critical feature in many biologically active molecules, particularly in pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure derivatives of this compound represents a significant area of future research. The aldehyde group is an ideal handle for introducing a new stereocenter.

Emerging strategies are likely to include:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations of the aldehyde group (e.g., alpha-functionalization, aldol (B89426) reactions, or Michael additions) is a powerful strategy. nih.gov For instance, enamine catalysis could be employed for the enantioselective α-fluorination or alkylation of derivative aldehydes. nih.gov

Transition-Metal Catalysis: Chiral transition-metal complexes can be used to catalyze a variety of enantioselective reactions, such as asymmetric hydrogenation of the aldehyde to form a chiral alcohol or additions of organometallic reagents.

Biocatalysis and Photoenzymatic Catalysis: Enzymes, such as ketoreductases or oxidoreductases, offer high stereoselectivity under mild conditions. google.com The burgeoning field of photoenzymatic catalysis, which combines light and enzymes, could enable novel and highly selective transformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. sciencex.comresearchgate.net Its integration into the synthesis and derivatization of this compound could lead to significant process improvements.

Key benefits and future directions include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which drastically improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. sciencex.com

Precise Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature, pressure, and mixing, often leading to higher yields and purities. researchgate.net

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch processes.

Automation: Flow systems can be integrated with automated platforms for reaction screening, optimization, and real-time analysis, accelerating the discovery of new reactions and molecules. thieme.de The synthesis of benzaldehydes has already been demonstrated in continuous flow systems, suggesting the applicability to more complex structures like the target compound. researchgate.netflowchemistrysociety.com

ParameterBatch SynthesisFlow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaways.Inherently safer due to small reactor volumes and superior heat transfer. sciencex.com
Process Control Difficult to maintain uniform temperature and mixing, especially on a large scale.Precise control over temperature, pressure, and residence time. researchgate.net
Scalability Often requires re-optimization of reaction conditions ("scale-up issues").More straightforward scaling by continuous operation or numbering-up. researchgate.net
Reaction Optimization Time-consuming, requiring multiple individual experiments.Rapid optimization possible through automated systems and sequential experiments. thieme.de
Handling of Hazardous Reagents Requires extensive safety precautions and infrastructure.Enables the use of hazardous reagents and unstable intermediates in a controlled manner. thieme.de

Advanced Computational Design of New Chemical Reactions and Building Blocks

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.netrsc.org Applying these tools to this compound can accelerate the discovery of new reactions and guide synthetic efforts.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using DFT to model potential transition states and reaction pathways for the synthesis and functionalization of the molecule, providing insights that are difficult to obtain experimentally.

Predicting Reactivity: Calculating molecular properties such as frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict the most reactive sites for electrophilic or nucleophilic attack. rsc.orgmdpi.com

Virtual Screening: Designing libraries of virtual derivatives and predicting their electronic, steric, and physicochemical properties to identify promising candidates for synthesis as new building blocks for materials science or medicinal chemistry.

Spectroscopic Analysis: Aiding in the structural characterization of new derivatives by calculating and predicting spectroscopic data (e.g., NMR, IR) and comparing them with experimental results. researchgate.netrsc.org

Expansion of Synthetic Utility in Emerging Fields of Chemical Research

The trifunctional nature of this compound makes it a highly versatile platform for creating novel molecules for a range of applications.

Medicinal Chemistry: Fluorine-containing molecules are of immense importance in drug discovery, as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. chemrxiv.org This compound serves as a precursor to novel scaffolds that could be explored for various therapeutic targets. The combination of the difluorophenyl ring and the aldehyde functionality allows for its incorporation into complex heterocyclic systems or as a key fragment in fragment-based drug design.

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry benefits from the unique properties imparted by fluorine. This building block could be used to synthesize new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. thalesnano.com

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The specific substitution pattern of this aldehyde could be exploited to create materials with tailored optical, electronic, or thermal properties. google.com

Q & A

Basic: What are the established synthetic routes for 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde and its derivatives?

Answer:
The synthesis typically involves nucleophilic substitution on a fluorinated benzaldehyde precursor. Key steps include:

Etherification : Reacting 2,3-difluoro-4-hydroxybenzaldehyde with a phenoxymethyl group donor (e.g., chloromethyl phenyl ether) under basic conditions.

Functionalization : Derivatives are synthesized by substituting the hydroxy group with morpholinoethoxy or other amine-based moieties (e.g., via Mitsunobu reaction or direct alkylation) .

Example from Patents (Table 1):

Starting MaterialReagent/ConditionsProduct (Derivative)YieldAnalytical Data (LCMS/NMR)
2,3-Difluoro-4-hydroxybenzaldehydeMorpholinoethyl chloride, K₂CO₃, DMF2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde30%1H-NMR δ 10.07 (s, CHO)
Ethyl hydrazinecarboxylateHCl/MeOH, borane-pyridineEthyl 2-(2-benzylidene-1-methylhydrazinyl)propanoateCrudeLCMS m/z 416 [M+H]+

Basic: Which spectroscopic techniques confirm the structure of this compound derivatives?

Answer:

  • 1H-NMR : Characteristic peaks for the aldehyde proton (δ 10.0–10.1 ppm) and aryl fluorine coupling patterns (e.g., δ 7.73 ppm for difluorinated aryl protons) .
  • LCMS : Monitors molecular ion peaks (e.g., m/z 412 [M+H]+) and retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) .
  • HPLC : Validates purity using reverse-phase columns (C18) with trifluoroacetic acid (TFA)-modified mobile phases .

Advanced: How can reaction conditions be optimized to enhance yields of derivatives?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethoxyethane) improve solubility of intermediates .
  • Catalysis : Pyridine hydrochloride aids in stabilizing reactive intermediates during morpholinoethoxy substitution .
  • Work-Up : Sequential extraction (ethyl acetate/brine) and drying (anhydrous Na₂SO₄) minimize impurities .
  • Stoichiometry : A 1:1 molar ratio of benzaldehyde precursor to amine donor reduces side reactions .

Key Optimization Example :
In Reference Example 114 ( ), using pyridine hydrochloride increased crystallinity of the product, enabling a 30% isolated yield despite low starting material solubility.

Advanced: How to resolve contradictory analytical data (e.g., NMR vs. LCMS)?

Answer:

  • Cross-Validation : Confirm molecular weight via LCMS (e.g., m/z 556 [M+H]+) and compare with NMR integration .
  • Impurity Profiling : Use HPLC to detect byproducts (e.g., unreacted starting material) that may skew NMR signals .
  • Deuterated Solvents : DMSO-d₆ in NMR suppresses exchange broadening, clarifying splitting patterns for fluorinated protons .

Case Study : A discrepancy between LCMS purity (95%) and NMR integration was traced to residual dimethoxyethane solvent, resolved via vacuum drying .

Advanced: How to develop a robust HPLC method for purity assessment?

Answer:

  • Column : C18 with 2.1 × 50 mm dimensions.
  • Mobile Phase : 0.05% TFA in water/acetonitrile gradient (5–95% over 10 minutes).
  • Detection : UV at 254 nm for aromatic moieties.
  • Validation : Retention times (e.g., 0.63–1.03 minutes) should align with patent-reported values under SMD-TFA05 conditions .

Method Development Table (Table 2):

CompoundRetention Time (min)Mobile Phase GradientPurity Threshold
This compound0.955–95% ACN in 10 min≥98%
Morpholinoethoxy derivative1.035–95% ACN in 12 min≥95%

Advanced: What computational methods predict reactivity of this benzaldehyde in nucleophilic substitutions?

Answer:

  • DFT Calculations : Model transition states for fluorine substitution using software like Gaussian. Predicts regioselectivity (e.g., para-substitution favored due to electron-withdrawing fluorine) .
  • Molecular Dynamics : Simulates solvent effects on reaction rates (e.g., DMF vs. THF) to optimize solvent choice .

Validation : Computed activation energies for morpholinoethoxy substitution matched experimental yields (30% vs. predicted 28%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.